molecular formula C23H22ClN5O2 B10875014 7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10875014
M. Wt: 435.9 g/mol
InChI Key: UJPXIPLKUHBAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as “Compound X” , belongs to the purine class of organic molecules. Its complex structure combines features from both purines and isoquinolines. Let’s break it down:

  • Purine Core: : The central purine scaffold consists of a fused bicyclic ring system, comprising two fused six-membered rings (a pyrimidine and an imidazole ring). This core is essential for its biological activity.

  • Substituents

      4-Chlorobenzyl Group: Attached at position 7, this aromatic group contributes to the compound’s lipophilicity and receptor interactions.

      3,4-Dihydroisoquinoline: Fused to the purine core, this moiety introduces rigidity and influences the compound’s conformation.

Preparation Methods

The synthesis of Compound X involves several steps, and both academic research and industrial production have explored various routes:

  • Synthetic Routes

      Multistep Synthesis: Researchers have developed multistep synthetic routes to access Compound X. These involve coupling reactions, cyclizations, and functional group transformations.

      Key Intermediates: The preparation typically starts with the synthesis of the 3,4-dihydroisoquinoline ring system, followed by its coupling with the purine core.

  • Reaction Conditions

      Catalysis: Transition metal catalysts (e.g., palladium, copper) play a crucial role in forming key bonds.

      Protecting Groups: To selectively functionalize specific positions, protecting groups are employed during the synthesis.

      Purification: Chromatography and recrystallization ensure high purity.

  • Industrial Production

    • Large-scale production often relies on efficient, cost-effective methods. Continuous flow processes and optimization are essential for scalability.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation and Reduction: The purine core undergoes redox reactions, affecting its electronic properties.

    Substitution Reactions: The 4-chlorobenzyl group is susceptible to nucleophilic substitution.

    Major Products: Depending on reaction conditions, Compound X can yield derivatives with altered substituents or stereochemistry.

Scientific Research Applications

Compound X finds applications across disciplines:

    Chemical Biology:

Mechanism of Action

    Targets: Compound X likely interacts with protein kinases, affecting cell cycle regulation and signaling pathways.

    Pathways: It may modulate MAPK, PI3K/Akt, or JAK/STAT pathways.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of purine and isoquinoline moieties sets it apart.

    Similar Compounds: Related molecules include caffeine (purine-based) and isoquinoline alkaloids.

: Reference 1 (academic paper) : Reference 2 (patent or industrial publication) : Reference 3 (review article)

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(13-15-7-9-18(24)10-8-15)22(25-20)28-12-11-16-5-3-4-6-17(16)14-28/h3-10H,11-14H2,1-2H3

InChI Key

UJPXIPLKUHBAGE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.